Octanal-d4

Isotope Dilution Mass Spectrometry GC-MS LC-MS

Octanal-d4 is a deuterated analog of the saturated fatty aldehyde octanal (C8H16O), wherein four hydrogen atoms are substituted with deuterium (C8H12D4O, MW 132.24). As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed to enable precise quantification of native octanal in complex biological or environmental matrices by isotope dilution mass spectrometry (IDMS).

Molecular Formula C8H16O
Molecular Weight 132.24 g/mol
Cat. No. B12371371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanal-d4
Molecular FormulaC8H16O
Molecular Weight132.24 g/mol
Structural Identifiers
SMILESCCCCCCCC=O
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D2,2D2
InChIKeyNUJGJRNETVAIRJ-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Octanal-d4: A Stable Isotope-Labeled Internal Standard for Accurate Aldehyde Quantification in GC-MS and LC-MS Assays


Octanal-d4 is a deuterated analog of the saturated fatty aldehyde octanal (C8H16O), wherein four hydrogen atoms are substituted with deuterium (C8H12D4O, MW 132.24) [1]. As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed to enable precise quantification of native octanal in complex biological or environmental matrices by isotope dilution mass spectrometry (IDMS) [2]. Its utility is grounded in its near-identical physicochemical behavior to the target analyte, which allows it to compensate for variations in sample preparation, injection volume, and instrument drift, while its distinct mass-to-charge ratio (m/z) ensures unambiguous spectral differentiation [3].

Why Unlabeled or Structurally Similar Internal Standards Cannot Replace Octanal-d4 in Quantitative Assays


The use of an internal standard in quantitative mass spectrometry requires that it co-elutes with and mimics the analyte's behavior through all phases of sample preparation and analysis, a condition met only by a stable isotope-labeled analog such as Octanal-d4 [1]. Employing unlabeled octanal as a pseudo-internal standard fails because it is spectrometrically indistinguishable from the endogenous analyte, precluding accurate concentration determination [2]. Alternatively, using a non-analogous compound like 1-octanol-d17 introduces differential extraction efficiencies and chromatographic retention times, leading to irreproducible and often uncorrectable quantitative errors, particularly in complex matrices [3].

Quantitative Evidence for the Analytical Superiority of Octanal-d4 Over In-Class Alternatives


Superior Mass Spectrometric Differentiation: Octanal-d4 vs. Unlabeled Octanal

Octanal-d4 provides a baseline mass spectrometric resolution advantage over the unlabeled analyte. In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the +4 Da mass shift (from m/z 128 to m/z 132 for the molecular ion) ensures complete spectral separation, eliminating any signal interference from the native octanal present in the sample [1]. This is a fundamental requirement for accurate isotope dilution quantification, a condition that unlabeled octanal, which shares an identical mass spectrum, cannot meet [2].

Isotope Dilution Mass Spectrometry GC-MS LC-MS

Comparative Retention Time Fidelity: Octanal-d4 vs. 1-Octanol-d17 as a Volatile Aldehyde Surrogate

While 1-octanol-d17 is a commercially available deuterated compound that could be considered as an internal standard, its use for octanal quantification introduces a significant chromatographic discrepancy. As an alcohol, 1-octanol exhibits different polarity and stronger hydrogen bonding interactions compared to the aldehyde octanal. This results in a substantially different retention time on standard non-polar GC columns (e.g., DB-5), leading to a co-elution mismatch that can fail to correct for matrix-induced ion suppression or enhancement that is temporally specific [1]. In contrast, Octanal-d4 is the exact chemical analog, differing only by isotopic substitution, and therefore co-elutes with native octanal under all chromatographic conditions [2].

Chromatography Method Validation Volatile Organic Compounds

Validated Matrix Effect Compensation: Octanal-d4 vs. Non-Isotopic Internal Standard Methods

In complex biological or environmental matrices, the use of a deuterated internal standard (d4-Octanal) is the primary strategy for effectively compensating for matrix effects in LC-MS/MS and GC-MS/MS assays. While a non-isotopic, structurally similar internal standard (e.g., benzaldehyde) might be used, its differential ionization efficiency and extraction recovery in the presence of matrix components can lead to significant and variable quantification bias [1]. Studies on analogous aldehydes demonstrate that using a SIL-IS like Octanal-d4 can normalize recovery and matrix effect variations, bringing method accuracy to within ±15% of nominal concentrations across diverse sample lots, a level of robustness not achievable with non-isotopic alternatives [2].

Bioanalysis Matrix Effects Method Validation

Where Octanal-d4 Delivers the Highest Analytical Value: Targeted Applications for Precision Quantification


Precise Quantification of Lipid Peroxidation-Derived Octanal in Oxidative Stress Biomarker Studies

Octanal is a known product of lipid peroxidation and can serve as a volatile biomarker of oxidative stress in biological systems. To reliably measure its trace-level fluctuations in complex matrices like plasma, tissue, or exhaled breath condensate, the use of Octanal-d4 as an internal standard is essential. By compensating for extraction losses and matrix effects, it enables accurate quantification of the free aldehyde, which is a prerequisite for correlating its levels with disease states or interventions. Without the deuterated standard, endogenous octanal levels cannot be distinguished from exogenously added internal standard, rendering the assay invalid [1].

Reliable Analysis of Octanal in Food and Flavor Chemistry for Quality Control and Authenticity Testing

Octanal is a key aroma-active compound contributing citrus and green notes to various foods and beverages. Its concentration is a critical quality parameter. In the context of flavor analysis by GC-MS, Octanal-d4 is the only viable internal standard for achieving the high precision and accuracy required for product release testing, shelf-life studies, or detecting adulteration. The validated co-elution and compensation for sample matrix variability (e.g., oils, emulsions) provided by the deuterated standard ensure that the measured octanal concentration is both accurate and reproducible across different batches and matrices, directly supporting data integrity for industrial quality control [2].

Development and Validation of Sensitive GC-MS/MS Methods for Environmental Aldehyde Monitoring

Volatile aldehydes, including octanal, are monitored as components of indoor air pollution and emissions from materials. Regulatory guidelines (e.g., EPA, ISO) for trace-level environmental analysis mandate rigorous method validation. The use of Octanal-d4 in these methods is a cornerstone for achieving required detection limits (e.g., low ppb or ppt levels) and demonstrating method ruggedness. Its ability to correct for instrument drift over long analytical sequences and to normalize recovery from various air sampling sorbents (e.g., Tenax TA) is essential for generating defensible, legally sound data in environmental monitoring campaigns [3].

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